3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate
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Overview
Description
3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate is a stable isotope-labeled compound used primarily in research settings. It is a derivative of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole, a compound known for its mutagenic and carcinogenic properties . The labeled isotopes, Carbon-13 and Nitrogen-15, make it particularly useful in various analytical and research applications.
Biochemical Analysis
Biochemical Properties
3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate is known to bind to DNA covalently after metabolic activations . The compound is oxidized to the corresponding hydroxylamines by microsomes . These hydroxylamines are further activated by cytosol to the O-acyl derivatives, which bind covalently with DNA .
Cellular Effects
Ingestion of this compound for 42 days by C3H/HeJJcl mice caused elevation of serum alanine transaminase (ALT) activity and several signs of liver injury . These alterations were not observed in mice fed the diet supplemented with 10% miso, suggesting a preventive effect of miso as to this compound induced liver injury .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to hydroxylamines by microsomes . These hydroxylamines are further activated by cytosol to the O-acyl derivatives, which bind covalently with DNA .
Temporal Effects in Laboratory Settings
It has been reported that ingestion of this compound for 42 days caused liver injury in mice .
Metabolic Pathways
The metabolic pathways of this compound involve its oxidation to the corresponding hydroxylamines by microsomes . These hydroxylamines are further activated by cytosol to the O-acyl derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate typically involves the incorporation of Carbon-13 and Nitrogen-15 isotopes into the parent compoundThe final step involves the acetylation of the compound to form the acetate salt .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle stable isotopes. The process involves multiple steps, including isotope labeling, purification, and quality control to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .
Scientific Research Applications
3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate is used in a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for isotope ratio mass spectrometry.
Biology: The compound is used in studies involving DNA adduct formation and mutagenesis.
Medicine: Research involving the compound focuses on its carcinogenic properties and potential therapeutic interventions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate involves its interaction with DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenic processes. The compound primarily targets guanine bases in DNA, forming covalent bonds and disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-5H-pyrido[4,3-b]indole: The parent compound, known for its mutagenic properties.
1-Methyl-5H-pyrido[4,3-b]indole: A related compound with similar structural features but lacking the amino group.
3-Amino-1-methylindole: Another structurally related compound with different biological activities.
Uniqueness
3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise analytical measurements .
Properties
IUPAC Name |
acetic acid;1-methyl-5H-(5,6-13C2)pyridino[4,3-b]indol-3-(15N)amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.C2H4O2/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(13)14-7;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4)/i6+1,11+1,13+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASZBFHIHXZWRI-PAVKVDAISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C3=CC=CC=C3NC2=[13CH][13C](=N1)[15NH2].CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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